N-Allylmethylamine is an organic compound with the molecular formula and a molecular weight of 71.12 g/mol. It is classified as a primary amine, characterized by the presence of both an allyl group and a methylamine moiety. This compound is typically a colorless liquid with a pungent odor and is known for its flammability and toxicity. The compound is represented by the CAS number 627-37-2 and has various applications in chemical synthesis and research.
N-Allylmethylamine itself doesn't have a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for other chemicals that might have specific mechanisms.
In one specific synthesis method, N-Allylmethylamine is produced by reacting allyl chloride or propargyl bromide with methylamine in an aqueous solution, followed by acidification and extraction processes .
The synthesis of N-Allylmethylamine can be accomplished through several methods:
N-Allylmethylamine finds various applications in different fields:
Research into the interactions of N-Allylmethylamine has revealed insights into its conformational landscape when hydrated. Studies utilizing rotational spectroscopy have identified stable conformers of N-Allylmethylamine monohydrate, showing that it forms strong hydrogen bonds with water molecules. These interactions significantly influence its stability and reactivity compared to other amines .
N-Allylmethylamine shares structural similarities with several other amines. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylamine | Simplest primary amine; no double bonds | |
Dimethylamine | Secondary amine; two methyl groups attached | |
Trimethylamine | Tertiary amine; three methyl groups | |
Allylamine | Contains only an allyl group without methyl amine |
N-Allylmethylamine is unique due to its combination of an allyl group and a primary amine functionality, allowing it to participate in both nucleophilic substitution reactions and polymerization processes. Its ability to form stable complexes with water also distinguishes it from simpler amines, influencing its chemical behavior in various environments .
N-Allylmethylamine’s synthesis dates back to early 20th-century studies on alkylamine derivatives. One of the earliest reported methods involved reacting allyl chloride with methylamine in aqueous solutions, followed by acidification and distillation to isolate the product. This approach remains foundational, though modern protocols often employ optimized conditions, such as using propargyl bromide or leveraging potassium hydroxide for purification. The compound gained prominence in the 1980s and 1990s as researchers explored its potential in polymer chemistry and coordination complexes.
The IUPAC name for N-Allylmethylamine is N-methylprop-2-en-1-amine, reflecting its structure: a propene chain (prop-2-en) with a methyl group attached to the nitrogen atom.
Common synonyms include methylallylamine, N-methylallylamine, and 2-propen-1-amine, N-methyl-. It is classified as a:
The molecule exists as a colorless to light-yellow liquid with a pungent odor. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular weight | 71.12 g/mol | |
Boiling point | 64–66°C (760 mmHg) | |
Density | 0.741 g/mL at 25°C | |
Flash point | −19°C (−18°F) | |
Solubility in water | Miscible |
N-Allylmethylamine’s importance stems from its reactivity and applications:
N-Allylmethylamine is incorporated into copolymers to introduce reactive sites for further functionalization. For example, PMBA films are fabricated by coordinating the amine with metal ions, enabling applications in photo-catalytic cells.
The compound participates in nucleophilic substitution reactions, such as lactone opening with methylamine derivatives to generate amide intermediates. This is critical in synthesizing complex molecules like sanctolide A analogs.
Studies focus on its ability to form stable complexes with water and metal ions. Rotational spectroscopy and quantum chemistry calculations reveal that N-Allylmethylamine monohydrate forms two intermolecular hydrogen bonds (N⋯H–O and C–H⋯O), enhancing its stability compared to simpler amines.
N-Allylmethylamine (chemical formula C₄H₉N, molecular weight 71.12 g/mol) represents a secondary amine characterized by the presence of both an allyl group (CH₂=CH-CH₂-) and a methylamine moiety (-NH-CH₃) [1] [2]. The compound, also known by its IUPAC nomenclature as N-methylprop-2-en-1-amine, exhibits the Chemical Abstracts Service registry number 627-37-2 [1] [2]. The molecular structure can be represented by the canonical SMILES notation CNCC=C and possesses the InChI key IOXXVNYDGIXMIP-UHFFFAOYSA-N [1] [2] [3].
The fundamental structural determination of N-Allylmethylamine has been accomplished through advanced rotational spectroscopy techniques combined with high-level quantum mechanical calculations [4] [5]. Fourier transform microwave spectroscopy studies conducted in the 8-20 gigahertz frequency range have provided detailed insights into the molecular architecture and conformational preferences [4] [6]. The compound exhibits a linear backbone structure with significant rotational freedom around the δ (C1=C2-C3-N) and θ (C2-C3-N-C4) dihedral angles, leading to multiple stable conformational arrangements [5].
Experimental investigations utilizing both chirped pulse Fourier transform microwave spectroscopy and cavity-based Balle-Flygare instruments have revealed the presence of nine theoretical energy minima within the conformational landscape [4] [5]. The molecular structure determination process has been supported by density functional theory calculations at the B3LYP-D3(BJ) level with cc-pVTZ and aug-cc-pVTZ basis sets, providing accurate predictions of rotational constants and geometric parameters [5].
Physical property measurements indicate that N-Allylmethylamine exists as a colorless to light yellow liquid at ambient conditions, with a boiling point range of 64-66°C and a density of 0.741 g/mL at 25°C [1] [7]. The compound demonstrates a refractive index of 1.412 and exhibits a flash point of -28°C, classifying it as a highly flammable substance [1] [7] [8].
Comprehensive stereochemical analysis of N-Allylmethylamine reveals the compound to be achiral in nature, exhibiting no optical activity and containing zero defined stereocenters [9] [10]. The molecular framework lacks asymmetric carbon atoms, precluding the existence of enantiomeric forms under standard conditions. The stereochemistry classification indicates an absence of E/Z stereoisomeric centers, which is consistent with the terminal alkene functionality present in the allyl substituent [9].
The terminal nature of the carbon-carbon double bond in the allyl group eliminates the possibility of geometric isomerism, as geometric isomers (cis-trans or E-Z configurations) require substituents on both carbon atoms of the double bond [11] [12]. The allyl moiety (CH₂=CH-CH₂-) contains only hydrogen atoms attached to the terminal carbon, preventing the formation of stereoisomeric variants.
Nuclear magnetic resonance spectroscopic investigations have confirmed the absence of stereogenic elements within the molecular structure [13]. The proton and carbon-13 nuclear magnetic resonance spectra exhibit patterns consistent with a non-chiral molecule, displaying equivalent chemical environments for symmetrically related protons and carbons.
The stereochemical simplicity of N-Allylmethylamine contrasts with more complex amine derivatives that may contain chiral centers or geometric isomerism possibilities. This structural characteristic facilitates unambiguous spectroscopic interpretation and computational modeling, as conformational analysis does not require consideration of multiple stereoisomeric forms.
The conformational landscape of N-Allylmethylamine exhibits remarkable complexity, with computational and experimental investigations identifying nine stable conformational minima arising from internal rotations about key dihedral angles [4] [5]. High-level quantum mechanical calculations using density functional theory methods B3LYP-D3(BJ), B2PLYP-D3(BJ), and ab initio molecular orbital theory at the MP2 level with aug-cc-pVTZ basis sets have elucidated the energetic relationships governing conformational interconversion [5].
Rotational spectroscopic measurements have successfully identified four low-energy conformers (designated I, II, III, and V) through their characteristic microwave signatures [4] [5]. The global minimum structure (Conformer I) exhibits an estimated experimental abundance of approximately 40% in supersonic jet conditions, followed by Conformer II (36%), Conformer III (22%), and Conformer V (2%) [5]. These experimental abundances reflect the relative energetic stabilities and statistical weights of the conformational forms under the measurement conditions.
The conformational preferences are governed by an intricate interplay between steric hindrance effects and hyperconjugative interactions involving the nitrogen lone pair and adjacent carbon-hydrogen bonds [4] [5]. Natural bond orbital analysis has revealed that hyperconjugative stabilization between the nitrogen lone pair (n_N) and sigma-antibonding orbitals (σ*C-H) contributes significantly to the relative energetic ordering of conformers [5].
Non-covalent interaction analysis utilizing the reduced density gradient approach has identified weak intramolecular hydrogen bonding interactions between the allyl and methylamine portions of the molecule [5]. These interactions, while energetically modest, influence the conformational stability patterns and contribute to the observed preference for specific dihedral angle arrangements.
The conformational interconversion barriers have been characterized through intrinsic reaction coordinate calculations, revealing transition state structures corresponding to both allyl group rotation and nitrogen inversion processes [4]. The global minimum conformer (I) exhibits additional spectroscopic complexity due to tunneling motion between enantiomeric forms, manifesting as characteristic line splitting patterns in the rotational spectrum [4] [5].
The rotational spectrum of N-Allylmethylamine displays rich hyperfine structure arising from the nuclear quadrupole coupling interaction of the ¹⁴N nucleus (nuclear spin I = 1) [4] [6] [5]. The nitrogen nucleus possesses a non-spherical charge distribution that interacts with the local electric field gradient, resulting in characteristic splitting patterns that provide detailed information about the electronic environment surrounding the nitrogen atom.
Hyperfine structure analysis has been conducted using Watson's A-reduced Hamiltonian in the I^r representation, employing Pickett's SPFIT program for spectral fitting procedures [5]. The observed rotational transitions exhibit resolved hyperfine components that have been successfully assigned for all four experimentally detected conformers, enabling the determination of nuclear quadrupole coupling constants for each conformational form.
The ¹⁴N nuclear quadrupole coupling tensor components (χaa, χbb, χ_cc) have been experimentally determined through precise measurement of hyperfine splitting patterns [4] [5]. These coupling constants provide direct insight into the electronic structure around the nitrogen nucleus, reflecting the asymmetry of the electric field gradient tensor and the nature of nitrogen bonding interactions.
The hyperfine coupling patterns demonstrate conformer-specific characteristics, with each of the four observed conformers exhibiting distinct nuclear quadrupole coupling constant values [5]. This conformer dependence reflects variations in the local electronic environment of the nitrogen atom as the molecular geometry changes through conformational rearrangement.
Comparative analysis of the nuclear quadrupole coupling constants with those of related amine compounds provides information about the electronic nature of the nitrogen center in N-Allylmethylamine [6]. The coupling constants are consistent with a secondary amine environment, where the nitrogen atom participates in two covalent bonds while retaining a lone pair of electrons.
The resolution of hyperfine structure has been essential for unambiguous conformer identification and assignment in the rotational spectrum [4]. The characteristic splitting patterns serve as fingerprints for each conformational form, enabling confident spectroscopic assignment despite the complex multi-conformer nature of the system.
Comprehensive computational investigations of N-Allylmethylamine have employed multiple levels of quantum mechanical theory to achieve accurate structural characterization and energetic analysis [4] [5] [14] [15]. The computational approach has utilized density functional theory methods, ab initio molecular orbital calculations, and specialized techniques for analyzing non-covalent interactions and electronic structure properties.
Density functional theory calculations at the B3LYP-D3(BJ) level with dispersion corrections have provided reliable geometric optimizations and harmonic frequency analyses for all nine conformational minima [5]. The inclusion of Grimme's DFT-D3 dispersion correction with Becke-Johnson damping has proven essential for accurate treatment of weak intramolecular interactions that influence conformational stability.
Higher-level B2PLYP-D3(BJ) calculations using the aug-cc-pVTZ basis set have yielded improved agreement between theoretical and experimental rotational constants [5]. This double-hybrid density functional approach incorporates both Hartree-Fock exchange and second-order Møller-Plesset correlation contributions, providing enhanced accuracy for structural parameters and relative energies.
Ab initio calculations at the MP2 level have been employed for high-precision energy determinations and validation of density functional theory results [5] [14]. Single-point energy calculations using the G3MP2 composite method have provided benchmark energetic data for comparison with lower-level theoretical approaches [15].
Natural bond orbital analysis has been systematically applied to understand the electronic structure factors governing conformational preferences [4] [5]. This analysis has revealed the importance of hyperconjugative interactions between nitrogen lone pair orbitals and adjacent carbon-hydrogen sigma-antibonding orbitals in determining relative conformer stabilities.
The quantum theory of atoms in molecules approach has been utilized to characterize bonding interactions and critical points in the electron density distribution [6] [14]. This topological analysis provides quantitative measures of bond strengths and interaction energies within the molecular framework.
Non-covalent interaction analysis using the reduced density gradient method has enabled visualization of weak intramolecular interactions that contribute to conformational stability [4] [5]. This approach identifies regions of attractive and repulsive non-covalent interactions through analysis of the electron density and its gradient.
Symmetry-adapted perturbation theory calculations have been employed to decompose intermolecular interaction energies in hydrated complexes of N-Allylmethylamine, providing detailed understanding of electrostatic, exchange, induction, and dispersion contributions to molecular binding [6] [14].
The computational structural analysis has achieved excellent agreement with experimental rotational spectroscopic data, validating the theoretical approaches and providing detailed molecular-level insight into the factors governing the structural and dynamical properties of N-Allylmethylamine [4] [5].
Flammable;Corrosive;Acute Toxic